molecular formula C8H8BrF B1620512 2-Bromo-1-fluoro-3,5-dimethylbenzene CAS No. 289038-20-6

2-Bromo-1-fluoro-3,5-dimethylbenzene

Cat. No. B1620512
CAS RN: 289038-20-6
M. Wt: 203.05 g/mol
InChI Key: OOSDMRPPSVNOPU-UHFFFAOYSA-N
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Description

2-Bromo-1-fluoro-3,5-dimethylbenzene is a chemical compound with the molecular formula C8H8BrF . It has a molecular weight of 203.05 .


Synthesis Analysis

The synthesis of 2-Bromo-1-fluoro-3,5-dimethylbenzene likely involves electrophilic aromatic substitution, a common reaction for benzene derivatives . This process typically involves the attack of an electrophile on the aromatic ring, forming a sigma bond and generating a positively charged intermediate. This intermediate then loses a proton, yielding the substituted benzene ring .


Molecular Structure Analysis

The molecular structure of 2-Bromo-1-fluoro-3,5-dimethylbenzene consists of a benzene ring substituted with bromine (Br), fluorine (F), and two methyl groups (CH3) .


Chemical Reactions Analysis

As a halogenated aromatic hydrocarbon, 2-Bromo-1-fluoro-3,5-dimethylbenzene can participate in various chemical reactions, such as the substitution reaction of aromatic hydrocarbons .

Scientific Research Applications

Synthesis and Chemical Reactions

2-Bromo-1-fluoro-3,5-dimethylbenzene serves as a versatile intermediate in organic synthesis. Its applications range from the preparation of phosphine derivatives to organometallic chemistry, demonstrating its utility in creating complex molecules.

  • Synthesis of Phosphine Derivatives : The reactivity of fluorobenzenes has been utilized to generate phosphine derivatives, highlighting the compound's role in forming substances with potential applications in catalysis and material science. The study by Goryunov et al. (2010) exemplifies this application through the substitution of fluorine in difluorobenzenes with phosphine groups, showcasing the compound's versatility in organic synthesis Goryunov et al., 2010.

  • Organometallic Chemistry : Pike et al. (2017) discussed the use of fluorobenzenes like 2-Bromo-1-fluoro-3,5-dimethylbenzene in organometallic chemistry, particularly as solvents or ligands in transition-metal-based catalysis. This underscores the compound's role in facilitating reactions that are foundational to the development of new catalytic processes Pike et al., 2017.

Material Science and Nanotechnology

2-Bromo-1-fluoro-3,5-dimethylbenzene's derivatives are instrumental in the development of materials with specific optical properties, particularly in the field of nanotechnology and materials science.

  • Nanoparticle Formation : Fischer et al. (2013) demonstrated the use of halogen-substituted polyfluorenes, derived from halogenated benzenes, in the creation of nanoparticles. These particles exhibit high fluorescence quantum yields, making them suitable for applications ranging from bioimaging to optoelectronic devices Fischer et al., 2013.

Analytical and Sensory Applications

The structural characteristics of halogenated benzenes, including 2-Bromo-1-fluoro-3,5-dimethylbenzene, have been leveraged in the development of sensors for detecting specific ions or molecules.

  • Anion Sensing : Brazeau et al. (2017) highlighted the synthesis of a blue fluorescent molecule derived from bromobenzene, which acts as an effective sensor for cyanide and fluoride ions. This reflects the compound's potential in environmental monitoring and safety applications Brazeau et al., 2017.

Mechanism of Action

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 2-Bromo-1-fluoro-3,5-dimethylbenzene . For example, the compound should be stored in a sealed container in a dry environment to maintain its stability .

Safety and Hazards

While specific safety and hazard information for 2-Bromo-1-fluoro-3,5-dimethylbenzene is not available, general precautions for handling similar compounds include avoiding ingestion and inhalation, keeping away from open flames and hot surfaces, and using personal protective equipment .

properties

IUPAC Name

2-bromo-1-fluoro-3,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF/c1-5-3-6(2)8(9)7(10)4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSDMRPPSVNOPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378363
Record name 2-bromo-1-fluoro-3,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

289038-20-6
Record name 2-bromo-1-fluoro-3,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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